Cas no 86222-55-1 (6-Nitrocinnolin-4-ol)
6-Nitrocinnolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitrocinnolin-4-ol
- 6-Nitrocinnolin-4(1H)-one
- 6-nitro-1H-cinnolin-4-one
- 6-NITRO-4-CINNOLINOL
- 1468AC
-
- Inchi: 1S/C8H5N3O3/c12-8-4-9-10-7-2-1-5(11(13)14)3-6(7)8/h1-4H,(H,10,12)
- InChI Key: KHKIQKVEMYQXLZ-UHFFFAOYSA-N
- SMILES: O=C1C=NNC2C=CC(=CC=21)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 297
- XLogP3: 0.6
- Topological Polar Surface Area: 87.3
6-Nitrocinnolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042567-5g |
6-Nitrocinnolin-4(1H)-one |
86222-55-1 | 97% | 5g |
$1591.92 | 2023-08-31 | |
| Alichem | A449042567-10g |
6-Nitrocinnolin-4(1H)-one |
86222-55-1 | 97% | 10g |
$2677.32 | 2023-08-31 | |
| Alichem | A449042567-25g |
6-Nitrocinnolin-4(1H)-one |
86222-55-1 | 97% | 25g |
$4459.52 | 2023-08-31 |
6-Nitrocinnolin-4-ol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 6-Nitrocinnolin-4-ol
Comprehensive Overview of 6-Nitrocinnolin-4-ol (CAS No. 86222-55-1): Properties, Applications, and Research Insights
6-Nitrocinnolin-4-ol (CAS No. 86222-55-1) is a specialized organic compound belonging to the cinnoline derivative family. This nitro-substituted heterocyclic structure has garnered significant attention in pharmaceutical and materials science research due to its unique chemical properties and potential applications. The compound's molecular formula is C8H5N3O3, with a molecular weight of 191.14 g/mol. Its distinct nitro group at the 6-position and hydroxyl group at the 4-position contribute to its reactivity and functional versatility.
In recent years, 6-Nitrocinnolin-4-ol has been explored for its role in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. Researchers have investigated its potential as a scaffold for designing novel bioactive molecules, leveraging its ability to interact with biological targets. The compound's electron-withdrawing nitro group enhances its suitability for nucleophilic substitution reactions, making it valuable for synthetic chemistry applications. These properties align with current trends in green chemistry and sustainable synthesis, addressing growing demand for eco-friendly chemical processes.
The thermal stability and solubility profile of 6-Nitrocinnolin-4-ol (CAS No. 86222-55-1) have been extensively studied to optimize its handling and storage conditions. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed for characterization and purity assessment. Recent publications highlight its potential in material science applications, particularly in the development of organic semiconductors and photocatalytic systems. This aligns with increasing interest in energy storage solutions and renewable energy technologies, where novel organic compounds play crucial roles.
From a synthetic chemistry perspective, 6-Nitrocinnolin-4-ol serves as a valuable intermediate for constructing more complex nitrogen-containing heterocycles. Its reactivity patterns have been systematically investigated to develop efficient one-pot synthesis methods, reducing production costs and waste generation. The compound's structure-activity relationships have been correlated with various biological properties, supporting its investigation in medicinal chemistry programs. These aspects respond to frequent search queries about heterocyclic compound applications and pharmaceutical intermediates in scientific databases.
Quality control protocols for 6-Nitrocinnolin-4-ol (CAS No. 86222-55-1) emphasize rigorous spectroscopic verification and chromatographic purity assessments. The compound typically appears as a yellow to orange crystalline powder with defined melting characteristics. Storage recommendations include protection from light and moisture to maintain stability, following standard practices for nitroaromatic compounds. These handling considerations address common laboratory questions about chemical storage best practices and compound stability.
Emerging research directions explore the computational chemistry aspects of 6-Nitrocinnolin-4-ol, including molecular docking studies and quantum chemical calculations. Such investigations provide insights into its electronic structure and potential interactions with biological targets. The compound's photophysical properties have also attracted attention for potential sensor development applications. These cutting-edge applications respond to growing interest in AI-assisted drug design and smart materials within the scientific community.
Industrial scale-up considerations for 6-Nitrocinnolin-4-ol production focus on optimizing atom economy and minimizing environmental impact. Process chemistry innovations have developed improved catalytic methods for its synthesis, addressing the pharmaceutical industry's need for cost-effective intermediates. The compound's regulatory status varies by jurisdiction, requiring careful review of chemical compliance requirements before commercial use. These practical aspects answer frequent queries about chemical manufacturing processes and regulatory considerations.
In summary, 6-Nitrocinnolin-4-ol (CAS No. 86222-55-1) represents a versatile building block with diverse applications across multiple scientific disciplines. Its continued investigation supports advancements in drug development, material science, and synthetic methodology. Future research may uncover additional applications for this compound, particularly in emerging fields like bioconjugation chemistry and molecular electronics. The compound's significance is expected to grow as researchers develop new strategies for utilizing nitroheterocyclic compounds in technological and therapeutic applications.
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